molecular formula C14H15N3O3 B2951273 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034618-42-1

4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2951273
CAS No.: 2034618-42-1
M. Wt: 273.292
InChI Key: VHAFBLUZIQEXIQ-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its pyridine and carboxamide functional groups

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: The compound has shown biological activity, making it a candidate for drug development and therapeutic applications.

  • Medicine: Its potential use in pharmaceuticals includes the treatment of various diseases, such as cancer and infectious diseases.

  • Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the condensation of appropriate precursors, such as 4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid and pyridin-3-ylmethylamine, under controlled conditions. The reaction is often carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-Hydroxy-6,7-dimethoxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

  • 1-Benzyl-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamin]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide

Uniqueness: 4-Methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide stands out due to its specific structural features, such as the presence of the methoxy group and the methyl group on the pyridine ring. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-17-9-11(12(20-2)6-13(17)18)14(19)16-8-10-4-3-5-15-7-10/h3-7,9H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAFBLUZIQEXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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